Cyclohexanol, 1-(1-methylethyl)

Description

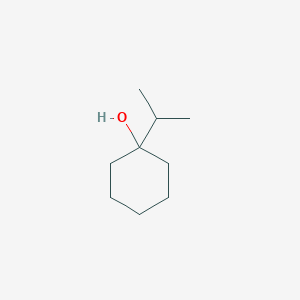

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-8(2)9(10)6-4-3-5-7-9/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDMUVQELXJWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334447 | |

| Record name | Cyclohexanol, 1-(1-methylethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3552-01-0 | |

| Record name | Cyclohexanol, 1-(1-methylethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 1-Isopropylcyclohexanol (1-(1-Methylethyl)cyclohexanol)

[1]

Executive Summary

1-Isopropylcyclohexanol (CAS 3552-01-0) is a tertiary alcohol featuring a cyclohexane ring substituted at the C1 position with both a hydroxyl group and an isopropyl moiety.[1] Distinct from its structural isomer 4-isopropylcyclohexanol (a common fragrance ingredient known for rose/clove notes), the 1-isomer exhibits unique physicochemical stability and reactivity profiles characteristic of sterically hindered tertiary centers.[1]

This guide details the physical properties, synthesis via Grignard addition, and specific reactivity of 1-isopropylcyclohexanol.[1] It also highlights emerging research implicating this molecule as a probe for transient receptor potential (TRP) channels in pain modulation studies.[1]

Molecular Identity & Structural Analysis[2][3][4][5]

The molecule is defined by the geminal substitution at the C1 carbon, creating a crowded steric environment.[1] This tertiary structure significantly influences its boiling point, resistance to oxidation, and dehydration pathways compared to secondary alcohol isomers.[1]

| Parameter | Data |

| IUPAC Name | 1-(1-Methylethyl)cyclohexanol |

| Common Synonyms | 1-Isopropylcyclohexanol; 1-Isopropyl-1-cyclohexanol |

| CAS Number | 3552-01-0 |

| Molecular Formula | C₉H₁₈O |

| SMILES | CC(C)C1(CCCCC1)O |

| Molecular Weight | 142.24 g/mol |

| Hybridization | C1 is sp³ hybridized (Tetrahedral) |

Physicochemical Profile

The following data represents the core physical constants for high-purity 1-isopropylcyclohexanol.

| Property | Value | Condition / Note |

| Physical State | Solid / Semi-solid | At standard temperature (25°C) |

| Melting Point | 26 °C | Low-melting solid due to globular shape |

| Boiling Point | 175 – 178 °C | Atmospheric pressure (760 mmHg) |

| Density | 0.922 g/mL | At 25°C (Liquid phase) |

| Refractive Index | 1.4683 | |

| Flash Point | ~72 °C (Est.)[1][2][3] | Closed Cup |

| LogP (Octanol/Water) | 2.34 | Lipophilic; crosses biological membranes |

| Solubility | Insoluble | Water (<1 g/L) |

| Solubility | Soluble | Ethanol, Ether, THF, Chloroform |

Technical Insight: The boiling point of the 1-isomer (~178°C) is notably lower than that of the 4-isomer (~213°C). This is attributed to the steric bulk of the isopropyl group at the C1 position, which shields the hydroxyl group, thereby reducing the efficiency of intermolecular hydrogen bonding network formation in the bulk liquid.[1]

Synthesis & Production Protocol

The most robust route for the synthesis of 1-isopropylcyclohexanol is the Grignard addition of isopropylmagnesium chloride to cyclohexanone.[1] This method ensures regiospecificity for the 1-position.[1]

Reaction Pathway (Graphviz)[2]

Figure 1: Grignard synthesis pathway converting cyclohexanone to 1-isopropylcyclohexanol via nucleophilic addition.[4][5][6]

Detailed Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Reagent Preparation: Charge the flask with 1.1 equivalents of Isopropylmagnesium chloride (2.0 M in THF). Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve Cyclohexanone (1.0 eq) in anhydrous THF. Add this solution dropwise to the Grignard reagent over 30 minutes.[1] The reaction is exothermic; maintain internal temperature <10°C.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Completion can be monitored via TLC (solvent: Hexane/EtOAc 9:1).

-

Workup: Quench the reaction carefully with saturated aqueous ammonium chloride (

) at 0°C. Extract the aqueous layer with diethyl ether ( -

Purification: Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo. Purify the crude oil via vacuum distillation or column chromatography (Silica gel) to obtain the pure tertiary alcohol.[1]

Reactivity & Stability

As a tertiary alcohol, 1-isopropylcyclohexanol is resistant to oxidation (e.g., Jones oxidation) but highly susceptible to acid-catalyzed dehydration.[1]

Dehydration Mechanism (E1 Elimination)

Under acidic conditions (e.g.,

Figure 2: Acid-catalyzed dehydration pathways.[7] The reaction yields a mixture of 1-isopropylcyclohexene and isopropylidenecyclohexane.[1]

Applications & Research Relevance

Biological Activity (TRP Channels)

Recent pharmacological studies have utilized 1-isopropylcyclohexanol as a structural probe.[1] Research indicates its involvement in modulating Transient Receptor Potential (TRP) channels, specifically TRPV1 and ANO1, which are critical pathways in pain perception and nociception.[1] Unlike the 4-isomer (menthol-like), the 1-isomer provides a unique steric template for receptor binding studies.[1]

Fragrance & Flavor

While less ubiquitous than 4-isopropylcyclohexanol, the 1-isomer possesses a camphoraceous, woody, and earthy odor profile.[1] It is used as a minor component in complex fragrance formulations where a robust, non-oxidizing tertiary alcohol backbone is required for scent longevity.[1]

Safety & Handling

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed to prevent moisture absorption, although the tertiary alcohol is relatively non-hygroscopic compared to primary alcohols.[1]

References

-

Physical Constants: ChemSynthesis. 1-Isopropylcyclohexanol - CAS 3552-01-0 Physical Properties. Link

-

Synthesis Methodology: Vogel, A.I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard Grignard Protocols).[1]

-

Biological Activity: Takayama, Y., et al. "Involvement of TRPV1-ANO1 Interactions in Pain-Enhancing Mechanisms."[1] Advances in Pain Research, 2018.[1][4][8] Link

-

Spectral Data: National Institute of Standards and Technology (NIST).[1][9] Mass Spectrum of Cyclohexanol, 1-(1-methylethyl)-. NIST Chemistry WebBook.[1] Link

Sources

- 1. scent.vn [scent.vn]

- 2. Cyclohexanol(108-93-0) 1H NMR spectrum [chemicalbook.com]

- 3. isopropyl-beta-methyl cyclohexane ethanol, 67634-03-1 [thegoodscentscompany.com]

- 4. ISOPROPYLCYCLOHEXANE(696-29-7) 1H NMR [m.chemicalbook.com]

- 5. 2-Isopropylcyclohexan-1-ol | C9H18O | CID 95331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. youtube.com [youtube.com]

- 8. jk-sci.com [jk-sci.com]

- 9. 4-Isopropylcyclohexanol | C9H18O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]

"Cyclohexanol, 1-(1-methylethyl)" chemical structure and stereoisomers

Topic: 1-Isopropylcyclohexanol (Cyclohexanol, 1-(1-methylethyl)): Structural Dynamics and Synthetic Protocols Content Type: Technical Reference Guide Audience: Synthetic Chemists, Process Development Scientists, and Structural Biologists.[1]

Structural Architecture & Stereochemical Analysis

The compound Cyclohexanol, 1-(1-methylethyl) (CAS: 3552-01-0), commonly known as 1-isopropylcyclohexanol , is a tertiary alcohol characterized by a geminal substitution pattern at the C1 position of the cyclohexane ring.[1][2] Unlike its regioisomers (e.g., menthol derivatives), this molecule presents unique conformational constraints due to the steric bulk of the isopropyl group competing with the hydroxyl moiety.[1]

Chemical Identity

| Property | Detail |

| IUPAC Name | 1-Propan-2-ylcyclohexan-1-ol |

| CAS Registry | 3552-01-0 |

| Formula | C |

| Molecular Weight | 142.24 g/mol |

| Classification | Tertiary Cyclic Alcohol |

| Hybridization | C1 is |

Stereoisomerism: The Myth of Chirality

Despite the complexity of the name, 1-isopropylcyclohexanol is achiral .[1]

-

Symmetry Analysis : The molecule possesses a plane of symmetry (

) passing through C1 and C4.[1] The two pathways around the ring (C1→C2→C3→C4 and C1→C6→C5→C4) are enantiotopic in isolation but identical in the time-averaged structure.[1] Consequently, the molecule is a meso -like structure (though strictly just achiral) and does not exhibit optical activity.[1] -

Stereogenic Centers : C1 is not a stereocenter because it is bonded to two identical groups (the two arms of the cyclohexane ring).[1]

Conformational Dynamics (The "Chair Flip")

The stereochemical depth of this molecule lies in its conformational isomerism .[1] The cyclohexane ring undergoes a chair-chair interconversion, toggling the substituents between axial and equatorial positions.[1]

-

Steric Parameters (A-Values) :

-

Thermodynamic Equilibrium : The system seeks to minimize 1,3-diaxial interactions.[1] The bulky isopropyl group has a significantly higher energetic penalty for being axial than the hydroxyl group.[1]

Calculated Preference :

Figure 1: Conformational equilibrium favoring the equatorial placement of the bulky isopropyl group.

Synthetic Methodology: The Lanthanide-Mediated Protocol

Synthesis of 1-isopropylcyclohexanol via standard Grignard addition (Isopropylmagnesium bromide + Cyclohexanone) is notoriously problematic.[1]

-

The Problem : The isopropyl Grignard reagent has

-hydrogens.[1] Steric hindrance at the carbonyl carbon of cyclohexanone promotes -

The Solution : Use of anhydrous Lanthanum(III) Chloride (LaCl

LiCl) to activate the carbonyl and suppress reduction.[1]

Reagents & Preparation

-

Substrate : Cyclohexanone (distilled).[1]

-

Nucleophile :

-PrMgCl (2.0 M in THF).[1] -

Promoter : LaCl

LiCl (0.6 M in THF).[1] -

Solvent : Anhydrous THF.[1]

Step-by-Step Protocol

-

Complexation : In a flame-dried Schlenk flask under Argon, charge Cyclohexanone (1.0 equiv) and add LaCl

LiCl solution (1.0 equiv). Stir at room temperature for 1 hour.-

Mechanism: The Lewis acidic La(III) coordinates to the carbonyl oxygen, increasing electrophilicity while sterically shielding the

-protons to prevent enolization.[1]

-

-

Addition : Cool the mixture to 0°C. Add

-PrMgCl (1.1 equiv) dropwise over 30 minutes. -

Reaction : Allow to warm to room temperature and stir for 2 hours.

-

Quench : Carefully quench with saturated aqueous NH

Cl at 0°C. -

Workup : Extract with Et

O (3x), wash combined organics with brine, dry over Na -

Purification : Flash column chromatography (Hexanes/EtOAc 95:5).

Yield Expectation : >90% (compared to ~40-50% with standard Grignard).[1]

Figure 2: Lanthanide-mediated synthesis pathway preventing beta-hydride reduction side reactions.[1]

Reactivity Profile & Applications

Dehydration (Elimination)

Treatment of 1-isopropylcyclohexanol with strong acid (e.g., H

-

Regioselectivity : Follows Zaitsev's rule.[1]

-

Major Product : 1-Isopropylcyclohexene (Endocyclic double bond).[1]

-

Minor Product : Isopropylidenecyclohexane (Exocyclic double bond).[1]

-

Note: The endocyclic product is thermodynamically more stable due to better hyperconjugation within the ring.[1]

-

Oxidation Resistance

As a tertiary alcohol, 1-isopropylcyclohexanol is resistant to oxidation under standard conditions (Jones reagent, PCC).[1] It does not form a ketone or aldehyde.[1] This property makes it a robust internal standard or solvent additive in oxidative environments.[1]

Physical Data Summary

| Property | Value | Source |

| Boiling Point | 209.8°C (est) / ~81°C at 12 mmHg | [1] |

| Melting Point | 26°C | [1] |

| Density | 0.922 g/cm | [1] |

| LogP | 2.34 | [1] |

References

-

Cheméo . "Chemical Properties of Cyclohexanol, 1-(1-methylethyl) (CAS 3552-01-0)". Cheméo Data Repository. Available at: [Link][1]

-

Krasovskiy, A., & Knochel, P. (2006).[1] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds". Angewandte Chemie International Edition, 45(18), 2958-2961.[1] (Foundational reference for LaCl3/LiCl Grignard activation).

-

Imamoto, T., et al. (1989).[1] "Carbonyl Addition Reactions Promoted by Cerium(III) Chloride". Journal of the American Chemical Society, 111(12), 4392-4398.[1]

Sources

"Cyclohexanol, 1-(1-methylethyl)" CAS number 3552-01-0 properties

[1][2]

Executive Summary

Cyclohexanol, 1-(1-methylethyl) (CAS 3552-01-0), commonly known as 1-Isopropylcyclohexanol , is a tertiary alcohol characterized by the attachment of an isopropyl group and a hydroxyl group at the C1 position of the cyclohexane ring.

Critical Distinction: Researchers must distinguish this compound from its structural isomer, 4-isopropylcyclohexanol (CAS 4621-04-9). While the 4-isomer is a widely used fragrance ingredient with floral (Muguet) notes, the 1-isomer (CAS 3552-01-0) serves primarily as a versatile synthetic intermediate . Its tertiary alcohol structure makes it a strategic precursor for generating gem-disubstituted cyclohexane derivatives and endocyclic alkenes via dehydration.

This guide details the physicochemical profile, validated synthesis protocols, and reactivity patterns of 1-isopropylcyclohexanol, providing a robust foundation for its application in pharmaceutical and agrochemical synthesis.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

The steric bulk of the isopropyl group adjacent to the hydroxyl moiety imparts unique stability and reactivity profiles compared to secondary cyclohexanols.

Table 1: Physicochemical Specifications

| Property | Value | Note |

| CAS Number | 3552-01-0 | |

| IUPAC Name | 1-Propan-2-ylcyclohexan-1-ol | |

| Molecular Formula | C₉H₁₈O | |

| Molecular Weight | 142.24 g/mol | |

| Structure Type | Tertiary Alcohol | Gem-disubstituted C1 |

| Appearance | Colorless liquid to low-melting solid | Solidifies ~26°C |

| Melting Point | 26 °C | [1] |

| Boiling Point | 175–178 °C | @ 760 mmHg [2] |

| Density | 0.922 g/mL | @ 25 °C |

| Solubility | Organic solvents (Ether, DCM, THF) | Insoluble in water |

| Flash Point | ~67 °C | Combustible Liquid |

Synthesis & Manufacturing Protocol

The most robust and atom-economical route to 1-isopropylcyclohexanol is the Grignard addition of isopropylmagnesium halide to cyclohexanone. This method ensures high regioselectivity for the C1 position.

Validated Synthetic Workflow

Reaction: Nucleophilic addition of Isopropylmagnesium Chloride to Cyclohexanone.

Reagents:

-

Cyclohexanone (1.0 eq)

-

Isopropylmagnesium Chloride (2.0 M in THF, 1.1 eq)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Quench: Saturated Ammonium Chloride (aq)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an inert atmosphere (N₂ or Ar).

-

Grignard Preparation: Charge the flask with Isopropylmagnesium Chloride solution. Cool to 0°C using an ice bath.

-

Addition: Dissolve Cyclohexanone in anhydrous THF. Add dropwise to the Grignard reagent over 30 minutes. The exotherm must be controlled to maintain internal temperature <10°C.

-

Reaction: Allow the mixture to warm to room temperature, then reflux gently for 2–4 hours to ensure completion.

-

Workup: Cool to 0°C. Quench carefully with saturated NH₄Cl. Extract the aqueous layer with Diethyl Ether (3x). Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Concentrate under reduced pressure. Purify the crude oil via vacuum distillation (bp ~75°C @ 15 mmHg) to yield the pure tertiary alcohol.

Reaction Mechanism Visualization

Figure 1: Grignard synthesis pathway converting cyclohexanone to 1-isopropylcyclohexanol via nucleophilic addition.[1][2][3]

Reactivity & Derivatives

As a tertiary alcohol, 1-isopropylcyclohexanol is prone to acid-catalyzed dehydration . This reactivity is the primary driver for its use as an intermediate in generating alkene scaffolds.

Dehydration Pathways

Treatment with strong acid (e.g., H₂SO₄, p-TsOH) leads to the elimination of water. Following Zaitsev's Rule , the major product is the thermodynamically more stable alkene.

-

Major Product: 1-Isopropylcyclohexene (Endocyclic double bond, trisubstituted).

-

Minor Product: Isopropylidenecyclohexane (Exocyclic double bond).

This transformation is critical for synthesizing functionalized terpenes and cycloalkane derivatives.

Dehydration Mechanism Visualization

Figure 2: Acid-catalyzed dehydration pathways showing the regioselective formation of the endocyclic alkene.

Applications in Research & Industry

Pharmaceutical Intermediates

The 1-isopropylcyclohexyl scaffold appears in various bioactive molecules. The steric bulk of the isopropyl group is often exploited to:

-

Modulate Lipophilicity: Increasing LogP to improve membrane permeability.

-

Block Metabolism: The tertiary center resists oxidative metabolism compared to secondary alcohols.

-

Conformational Locking: The bulky group biases the cyclohexane ring conformation (typically equatorial preference), which is vital for structure-activity relationship (SAR) studies [3].

Agrochemicals & Materials

-

Precursor to Pesticides: Derivatives of 1-isopropylcyclohexanol are explored in the synthesis of acaricides and insecticides where lipophilic bulky groups enhance receptor binding.

-

Monomer Synthesis: Dehydration products (alkenes) are used in copolymerization to modify the glass transition temperature (Tg) of polymers.

Safety & Handling (HSE)

While specific toxicological data for this isomer is less abundant than for cyclohexanol, standard precautions for tertiary alcohols apply.

-

GHS Classification:

-

Skin Irritation: Category 2 (Causes skin irritation).

-

Eye Irritation: Category 2A (Causes serious eye irritation).

-

STOT-SE: Category 3 (May cause respiratory irritation).[2]

-

-

Handling:

-

Use in a fume hood to avoid inhalation of vapors.

-

Wear chemical-resistant gloves (Nitrile) and safety goggles.

-

Storage: Store in a cool, dry place away from strong oxidizing agents (e.g., chromic acid, permanganates) to prevent uncontrolled oxidation or decomposition.

-

References

-

ChemSynthesis. (2025). 1-Isopropylcyclohexanol - CAS 3552-01-0 Properties and Synthesis. Retrieved from [Link]

-

PubChem. (2025).[1] Compound Summary: Cyclohexanol, 1-(1-methylethyl).[4][1] National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (Various). General Procedures for Grignard Reactions. Retrieved from [Link]

Technical Guide: Solubility Profile of Cyclohexanol, 1-(1-methylethyl)

The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for Cyclohexanol, 1-(1-methylethyl) (CAS: 3552-01-0). This document is structured for researchers in organic synthesis and formulation science.

Executive Summary

Cyclohexanol, 1-(1-methylethyl) , commonly known as 1-Isopropylcyclohexanol , is a tertiary alcohol characterized by a cyclohexyl ring substituted at the C-1 position with both a hydroxyl group and an isopropyl group. Unlike its secondary alcohol isomers (e.g., menthol derivatives), the tertiary nature of the hydroxyl moiety in this molecule imparts unique steric shielding, significantly influencing its solvation thermodynamics and reactivity.

This guide provides a definitive analysis of its solubility across the polarity spectrum, supported by mechanistic insights into solute-solvent interactions. It establishes that while the compound is lipophilic and practically insoluble in water, it exhibits broad miscibility with medium-to-low polarity organic solvents, making it a critical intermediate in the synthesis of methacrylate monomers for photoresist applications and fragrance fixatives.

Physicochemical Characterization

Understanding the solubility requires a foundational analysis of the molecule's physical state and thermodynamic properties.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 3552-01-0 | [PubChem, 2025] |

| Molecular Formula | C₉H₁₈O | [NIH, 2025] |

| Molecular Weight | 142.24 g/mol | [PubChem, 2025] |

| Physical State (25°C) | Viscous Liquid | [Cheméo, 2025] |

| Melting Point | ~ -5 °C (268 K) | [Cheméo, 2025] |

| Boiling Point | ~ 180–185 °C (Predicted) | [Cheméo, 2025] |

| LogP (Octanol/Water) | 2.34 (Predicted) | [Cheméo, 2025] |

| Water Solubility | 2.4 mg/L (Estimated) | [Cheméo, 2025] |

| Topological Polar Surface Area | 20.2 Ų | [PubChem, 2025] |

Technical Insight: The low melting point (-5°C) confirms that 1-isopropylcyclohexanol exists as a liquid at room temperature, facilitating its use as a co-solvent or neat reagent. The LogP of 2.34 places it firmly in the lipophilic domain, predicting poor interaction with high-dielectric aqueous media.

Solubility Thermodynamics & Solvent Compatibility

Mechanism of Solvation

The solubility of 1-isopropylcyclohexanol is governed by the competition between the hydrophobic isopropyl-cyclohexyl scaffold and the hydrophilic tertiary hydroxyl group.

-

Steric Hindrance: The bulky isopropyl group adjacent to the hydroxyl moiety limits the accessibility of the -OH group for hydrogen bonding. Consequently, this molecule behaves more lipophilically than primary or secondary cyclohexanols.

-

Dielectric Compatibility: It favors solvents with low-to-moderate dielectric constants (

).

Solvent Compatibility Matrix

The following data synthesizes theoretical Hansen Solubility Parameters (HSP) and empirical "Like Dissolves Like" principles.

Table 2: Solubility Profile in Organic Solvents

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Rationale |

| Alcohols | Ethanol, Isopropanol | High (Miscible) | Favorable H-bonding matches the solute's hydroxyl group. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (Miscible) | Excellent dispersion force interactions; DCM is the preferred solvent for extraction. |

| Ethers | THF, Diethyl Ether | High (Miscible) | Ether oxygens accept H-bonds from the solute's tertiary -OH. |

| Alkanes | Hexane, Cyclohexane | Moderate to High | Soluble due to the large hydrophobic surface area, though low temperatures may induce phase separation. |

| Aromatics | Toluene, Benzene | High | |

| Aqueous | Water, Brine | Insoluble | Hydrophobic effect dominates; steric bulk prevents hydration shell formation. |

Visualization: Solvation Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Synthesis, Extraction, or Analysis).

Figure 1: Decision tree for solvent selection based on process requirements.

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Purpose: To quantify the exact solubility limit in a specific non-standard solvent. Scope: Applicable to viscous liquids like 1-isopropylcyclohexanol.

Reagents & Equipment:

-

Target Solvent (HPLC Grade).

-

1-Isopropylcyclohexanol (Assay >98%).

-

Analytical Balance (±0.1 mg).

-

Centrifuge (Temperature controlled).

-

0.22 µm PTFE Syringe Filter.

Methodology:

-

Saturation: Add excess 1-isopropylcyclohexanol (approx. 2 mL) to 5 mL of the target solvent in a scintillation vial.

-

Equilibration: Vortex for 5 minutes, then incubate at 25°C for 24 hours with continuous agitation (orbital shaker).

-

Separation: If phase separation is unclear (viscous emulsion), centrifuge at 3000 RPM for 10 minutes.

-

Sampling: Withdraw 1 mL of the supernatant (saturated solution) using a syringe. Filter through a 0.22 µm PTFE filter to remove micro-droplets of undissolved alcohol.

-

Quantification:

-

Transfer exactly 0.5 mL of filtrate to a pre-weighed aluminum weighing dish (

). -

Evaporate solvent under a gentle nitrogen stream, then dry in a vacuum oven at 40°C for 2 hours.

-

Weigh the residue (

).

-

-

Calculation:

Synthesis Pathway & Purification Context

1-Isopropylcyclohexanol is typically synthesized via the Grignard reaction. Understanding this pathway explains the frequent presence of solvents like THF and Diethyl Ether in technical grades of the material.

Figure 2: Synthesis pathway highlighting the origin of the tertiary alcohol structure.

Applications in Drug Development & Formulation

While primarily an intermediate, the solubility profile of 1-isopropylcyclohexanol offers specific utility in pharmaceutical research:

-

Permeation Enhancer: Like its isomer menthol, the lipophilic cyclohexyl ring can disrupt the lipid bilayer of the stratum corneum. Its high solubility in ethanol makes it a viable candidate for transdermal gel formulations.

-

Photoresist Monomer Synthesis: It serves as the precursor for 1-isopropylcyclohexyl methacrylate. The alcohol is dissolved in anhydrous THF and reacted with methacryloyl chloride. The solubility of the starting alcohol in non-polar organic solvents is crucial for maintaining anhydrous conditions to prevent side reactions.

-

Fragrance Fixative: Its low volatility and solubility in ethanol allow it to stabilize volatile top notes in perfume formulations.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520744, Cyclohexanol, 1-(1-methylethyl)-. Retrieved from [Link]

-

Cheméo (2025). Chemical Properties of Cyclohexanol, 1-(1-methylethyl) (CAS 3552-01-0). Retrieved from [Link]

- Google Patents (2015).1-isopropylcyclohexanol methyl propionate and preparation method thereof. Patent CN104387270A.

-

ChemSynthesis (2025). 1-Isopropylcyclohexanol Synthesis and Properties. Retrieved from [Link]

Navigating the Safety Landscape of 1-Isopropylcyclohexanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physicochemical Properties

1-Isopropylcyclohexanol is a substituted cyclohexanol derivative. A clear understanding of its physical and chemical properties is the foundation of its safe handling. These properties dictate its behavior under various laboratory conditions and inform the necessary storage and handling protocols.

| Property | Value | Source(s) |

| CAS Number | 3552-01-0 | [1][2] |

| Molecular Formula | C9H18O | [1][2] |

| Molecular Weight | 142.24 g/mol | [1][2] |

| Melting Point | ~26 °C | [1][3] |

| Boiling Point | ~175-178 °C; 209.85 °C (estimate) | [1][3] |

| Density | ~0.922 g/mL | [1] |

| Appearance | Colorless liquid | [4] |

| Odor | Camphor-like (inferred from cyclohexanol) | [5] |

Note: Some physical properties are based on estimates or data from closely related compounds due to limited specific data for 1-isopropylcyclohexanol.

Hazard Identification and GHS Classification

Anticipated Hazards:

-

Flammability: Based on related compounds like isopropyl alcohol and isopropylcyclohexane, 1-isopropylcyclohexanol is expected to be a flammable liquid.[4][6] Isopropylcyclohexane is classified as a Flammable Liquid Category 3 (H226).[6]

-

Skin Corrosion/Irritation: Cyclohexanol and its derivatives are known to be skin irritants.[5] The SDS for a related compound, 1-isopropyl-4-methylcyclohexane, explicitly states it causes skin irritation (H315).[7]

-

Serious Eye Damage/Irritation: Cyclohexanol is an eye irritant.[5] 4-Isopropylcyclohexanol is classified as causing serious eye damage.[8] Therefore, 1-isopropylcyclohexanol should be handled as a potential cause of serious eye irritation.

-

Aspiration Hazard: Isopropylcyclohexane is classified as an aspiration hazard, meaning it may be fatal if swallowed and enters the airways (H304).[6] This is a critical consideration for handling and in case of accidental ingestion.

-

Specific Target Organ Toxicity (Single Exposure): Inhalation of vapors may cause respiratory tract irritation and central nervous system effects such as drowsiness or dizziness, similar to other volatile organic compounds like isopropyl alcohol.[4][9]

Inferred GHS Pictograms:

Caption: Inferred GHS pictograms for 1-isopropylcyclohexanol.

Safe Handling and Storage Protocols

A proactive approach to safety involves implementing robust handling and storage procedures. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes engineering and administrative controls over PPE. However, in a laboratory setting, a combination of all three is essential.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. capotchem.cn [capotchem.cn]

- 3. 1-isopropyl-1-cyclohexanol | CAS#:3552-01-0 | Chemsrc [chemsrc.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isopropylcyclohexane | C9H18 | CID 12763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 4-Isopropylcyclohexanol | C9H18O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. airgas.com [airgas.com]

Technical Guide: Strategic Application Vectors for Cyclohexanol, 1-(1-methylethyl)

The following technical guide is structured to serve as a strategic roadmap for researchers investigating 1-Isopropylcyclohexanol (CAS 3552-01-0). It prioritizes high-value application vectors in medicinal chemistry and advanced organic synthesis, moving beyond basic characterization to functional utility.

Executive Summary

Cyclohexanol, 1-(1-methylethyl) (1-Isopropylcyclohexanol) represents a distinct class of tertiary cycloaliphatic alcohols. Unlike its secondary alcohol isomers (e.g., 4-isopropylcyclohexanol or menthol), the 1-isomer features a quaternary carbon center bearing both the hydroxyl and isopropyl groups. This steric congestion and lack of

This guide outlines three primary research vectors:

-

Medicinal Chemistry : Utilization as a non-oxidizable scaffold in kinase inhibitors.

-

Synthetic Methodology : Application as a probe substrate for distal C–H activation.

-

Olfactory Science : Investigation of tertiary alcohol stability in fragrance persistence.

Part 1: Physicochemical Profile & Structural Logic

The utility of 1-isopropylcyclohexanol is dictated by its tertiary alcohol motif.

Comparative Properties Table

| Property | 1-Isopropylcyclohexanol (Target) | 4-Isopropylcyclohexanol (Isomer) | Menthol (Analog) |

| CAS | 3552-01-0 | 4621-04-9 | 89-78-1 |

| Alcohol Type | Tertiary ( | Secondary ( | Secondary ( |

| Oxidation Potential | High Resistance (No | Oxidizes to Ketone | Oxidizes to Ketone |

| Metabolic Fate | Phase II (Glucuronidation) | Phase I (Oxidation) & II | Phase I & II |

| Primary Use | Structural Scaffold / Probe | Analgesic / Fragrance | Flavor / Fragrance |

Analyst Insight : The resistance to oxidation allows the 1-isopropyl moiety to serve as a "metabolic stop" in pharmaceutical candidates, extending half-life by blocking conversion to the corresponding ketone [1].

Part 2: Core Research Vectors

Vector A: Kinase Inhibitor Scaffold Design

Recent patent literature identifies 1-isopropylcyclohexanol derivatives as critical intermediates in the synthesis of ALK (Anaplastic Lymphoma Kinase) inhibitors .

-

Mechanism : The incorporation of a tertiary alcohol at the solvent-front region of the kinase binding pocket can improve solubility and metabolic stability.

-

Research Opportunity : Developing stereoselective routes to cis/trans 4-functionalized derivatives. The tertiary alcohol group prevents metabolic "hotspots" often found in secondary cycloalkyl ethers or amines.

Vector B: Distal C–H Functionalization Probe

The molecule's steric bulk at C1 directs radical attacks to distal positions (C3/C4), making it an ideal substrate for testing the regioselectivity of novel catalytic systems.

-

Current State : Radical substitution processes (e.g., using dioxiranes or iron catalysis) often struggle with distinguishing between methylene sites.

-

Research Goal : Use 1-isopropylcyclohexanol to map "steric shadow" effects where the bulky C1 substituent protects C2, forcing functionalization to C3 or C4 [2].

Part 3: Experimental Protocols

Protocol 1: High-Fidelity Synthesis via Grignard Addition

Rationale: Direct addition of isopropylmagnesium chloride to cyclohexanone is the most efficient route to the tertiary alcohol, but temperature control is critical to minimize enolization side reactions.

Reagents:

-

Cyclohexanone (Reagent Grade, anhydrous)

-

Isopropylmagnesium chloride (2.0 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (sat. aq.)

Workflow:

-

Inerting : Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

-

Charge : Add Cyclohexanone (50 mmol) and 100 mL anhydrous THF. Cool to 0°C in an ice bath.

-

Addition : Add Isopropylmagnesium chloride (60 mmol, 1.2 eq) dropwise over 45 minutes.

-

Critical Control Point: Maintain internal temperature < 5°C to suppress alpha-deprotonation (enolization).

-

-

Reaction : Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (10% EtOAc/Hexane; Stain: Phosphomolybdic Acid).

-

Quench : Cool to 0°C. Slowly add sat.

(50 mL). Caution: Exothermic. -

Extraction : Extract with Diethyl Ether (

mL). Wash combined organics with Brine. Dry over -

Purification : Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-5% EtOAc in Hexanes).

Yield Expectation : 85-92% as a colorless oil.

Protocol 2: Olfactory Stability Assay (Hypothetical)

Rationale: Tertiary alcohols often exhibit superior stability in acidic media compared to secondary alcohols, relevant for functional perfumery.

-

Preparation : Prepare 1% (w/v) solutions of 1-isopropylcyclohexanol and Menthol in Ethanol.

-

Acid Challenge : Aliquot samples into vials containing pH 3.0 buffer (Citrate).

-

Aging : Incubate at 40°C for 14 days (accelerated aging).

-

Analysis : Analyze via GC-MS for dehydration products (e.g., isopropylcyclohexene).

-

Hypothesis: 1-isopropylcyclohexanol will show <5% degradation, whereas secondary analogs may show esterification or dehydration traces.

-

Part 4: Visualization of Pathways

Diagram 1: Synthetic Pathway & Metabolic Logic

This diagram illustrates the Grignard synthesis and contrasts the metabolic fate of the tertiary alcohol vs. a secondary alcohol.

Caption: Synthesis of 1-Isopropylcyclohexanol and its metabolic resistance to Phase I oxidation.

Diagram 2: Distal C-H Functionalization Map

This diagram visualizes the steric shielding effect of the 1-isopropyl group, directing radical attacks to the C3 and C4 positions.

Caption: Regioselectivity map showing steric deactivation of C2/C6 and activation of distal C3/C4 sites.

References

-

National Science Foundation (NSF) . (2021). Deciphering Reactivity and Selectivity Patterns in Aliphatic C–H Bond Oxygenation. Journal of Organic Chemistry. [Link]]

- Google Patents. (2010). Diamino heterocyclic carboxamide compound (WO2010128659A1). WIPO.

-

NIST . (2024). Cyclohexanol, 1-(1-methylethyl)- Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69.[3] [Link]

Sources

"Cyclohexanol, 1-(1-methylethyl)" IUPAC name and synonyms

IUPAC Name: 1-(1-Methylethyl)cyclohexan-1-ol Common Name: 1-Isopropylcyclohexanol CAS Registry Number: 3552-01-0[1][2][3]

Executive Summary

This technical guide analyzes 1-(1-methylethyl)cyclohexanol , a tertiary alcohol characterized by significant steric bulk at the hydroxyl-bearing carbon.[2] Unlike its secondary alcohol isomers (e.g., menthol derivatives), this molecule features a quaternary carbon center, rendering it resistant to mild oxidation but highly susceptible to acid-catalyzed dehydration.[2]

Its primary utility lies as a lipophilic structural motif in drug discovery—specifically in modulating the metabolic stability of pharmaceutical candidates—and as a precursor in the synthesis of sterically hindered esters for fragrance applications. This guide provides a definitive synthesis protocol, mechanistic insights into its reactivity, and handling standards derived from its phase-transition behavior near room temperature.[2]

Chemical Identity & Physical Properties[1][2][3]

The molecule exhibits a phase transition near standard ambient temperature (

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 142.24 g/mol | |

| Appearance | Colorless solid/liquid | MP is approx.[2][3] |

| Boiling Point | At 760 mmHg | |

| Density | At | |

| Solubility | Organic solvents (DCM, THF) | Poor water solubility |

| pKa | ~15.2 | Typical for tertiary alcohols |

Synthesis Protocol: Grignard Addition

Objective: Synthesis of 1-isopropylcyclohexanol via nucleophilic addition of isopropylmagnesium bromide to cyclohexanone.[2]

Mechanistic Rationale

The synthesis relies on the formation of a carbon-carbon bond at a hindered center. The isopropyl group is moderately bulky; therefore, the Grignard reagent (

Experimental Workflow

Reagents:

-

Cyclohexanone (1.0 eq, anhydrous)[2]

-

Isopropylmagnesium bromide (1.2 eq, 2.0 M in THF)[2]

-

Tetrahydrofuran (THF), anhydrous[2]

-

Ammonium chloride (

), saturated aqueous solution[2]

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under positive nitrogen pressure.

-

Solvation: Charge the flask with commercially available isopropylmagnesium bromide solution. Cool to

using an ice/water bath. -

Addition: Dissolve cyclohexanone in anhydrous THF (1:1 v/v). Add this solution dropwise to the Grignard reagent over 30 minutes. Critical: Maintain internal temperature

to suppress side reactions. -

Reaction: Allow the mixture to warm to room temperature, then reflux gently for 2 hours to drive the reaction to completion against steric resistance.

-

Quench: Cool to

. Slowly add saturated -

Isolation: Extract with diethyl ether (

). Wash combined organics with brine, dry over -

Purification: Distillation under reduced pressure or recrystallization from hexanes (if solid).

Reaction Pathway Visualization

Figure 1: Nucleophilic addition pathway.[2] The use of mild hydrolysis (NH4Cl) is critical to preserve the alcohol functionality.

Reactivity: Acid-Catalyzed Dehydration

The most dominant chemical behavior of 1-isopropylcyclohexanol is its tendency to dehydrate under acidic conditions.[2] Because the hydroxyl group is on a tertiary carbon, it readily leaves to form a stable tertiary carbocation.

Mechanism (E1 Elimination)[2]

-

Protonation: The hydroxyl oxygen accepts a proton from the acid catalyst.

-

Ionization: Loss of water yields the tertiary 1-isopropylcyclohexyl carbocation.[2]

-

Elimination: A base (water or bisulfate ion) removes a proton from an adjacent carbon.

Regioselectivity: Elimination can occur at two distinct positions, leading to different alkene isomers:[2]

-

Endocyclic Double Bond: Removal of a proton from the ring (

or -

Exocyclic Double Bond: Removal of a proton from the isopropyl methine group. Product: Isopropylidenecyclohexane .

Thermodynamic control typically favors the most substituted alkene (Zaitsev product). In this case, the exocyclic double bond (tetrasubstituted) competes strongly with the endocyclic (trisubstituted) form.

Dehydration Pathway Visualization

Figure 2: Divergent elimination pathways. The carbocation intermediate partitions between endocyclic and exocyclic alkene formation.

Applications & Research Relevance

Pharmaceutical Intermediate

In medicinal chemistry, the 1-isopropylcyclohexyl moiety serves as a bioisostere for other bulky lipophilic groups (e.g., tert-butyl).[2] Introducing this group can block metabolic hotspots on a drug scaffold, extending half-life (

Fragrance Chemistry

The molecule is a precursor to 1-isopropylcyclohexyl esters (e.g., acetate or propionate).[2] These derivatives are valued for their stability and unique woody/herbal olfactory profiles. The steric bulk of the isopropyl group retards hydrolysis of the ester bond, providing long-lasting scent release.

Safety & Handling Standards

Hazard Class: Irritant (Skin/Eye).[2] Signal Word: Warning.

-

Handling: Due to its melting point (

), the substance may solidify during storage. Do not scrape solid material to avoid generating dust. Instead, gently warm the container to -

Storage: Store in a cool, dry place away from strong oxidizing agents. Keep tightly sealed to prevent moisture absorption, which complicates stoichiometric calculations.

-

PPE: Nitrile gloves and safety glasses are mandatory.

References

- Synthesis via Grignard:Reaction of cyclohexanone with isopropylmagnesium bromide. (Classic Organic Synthesis Protocol).

-

Physical Properties & CAS: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520744, 1-Isopropylcyclohexanol. Retrieved from [Link]

-

Safety Data: Capot Chemical Co., Ltd. (2024). Safety Data Sheet: 1-Isopropylcyclohexanol. Retrieved from [Link]

-

Dehydration Mechanisms: Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[2] (Foundational text for E1 elimination mechanisms of tertiary alcohols).

-

Fragrance Applications: Thermodynamic insights into the odour intensity of terpenols. Journal of Thermal Analysis and Calorimetry (2025). DOI: 10.1007/s10973-024-13819-9.[2][4]

Sources

- 1. echemi.com [echemi.com]

- 2. 1883347-28-1,1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. China 1-isopropylcyclohexan-1-ol 3552-01-0 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 4. jk-sci.com [jk-sci.com]

Theoretical Calculations on "Cyclohexanol, 1-(1-methylethyl)" Conformations

Executive Summary

The structural motif of 1-(1-methylethyl)cyclohexanol (commonly 1-isopropylcyclohexanol) represents a classic yet critical case study in geminal 1,1-disubstitution.[1] In medicinal chemistry, this scaffold serves as a model for introducing rigidity and modulating lipophilicity (

This guide provides a rigorous theoretical framework for calculating the conformational landscape of 1-isopropylcyclohexanol. Unlike simple monosubstituted cyclohexanes, the 1,1-disubstitution pattern introduces a direct steric competition between the hydroxyl group and the bulky isopropyl group. Accurate modeling requires a computational protocol that accounts for A-value differentials , geminal steric compression , and solvent-dependent hydrogen bonding .[1]

Theoretical Framework

The Conformational Landscape

The cyclohexane ring exists primarily in a chair conformation.[2] For 1-isopropylcyclohexanol, the geminal substitution at C1 creates two distinct chair conformers in equilibrium:

-

Conformer A (Global Minimum): Isopropyl group Equatorial / Hydroxyl group Axial .[1]

-

Conformer B (High Energy): Isopropyl group Axial / Hydroxyl group Equatorial .[1]

Energetic Drivers (A-Values)

The equilibrium position is dictated by the difference in steric bulk (A-values) between the two substituents.

Theoretical Prediction:

Since the energetic penalty for placing the isopropyl group axially (

Geminal Effects

While A-values provide a baseline, accurate calculation must account for the geminal effect . The bond angle

Computational Protocol: A Self-Validating Workflow

To achieve high-accuracy results suitable for publication or drug design integration, we employ a hierarchical computational workflow.[1] This protocol moves from low-cost molecular mechanics to high-level Density Functional Theory (DFT).[1]

Step 1: Exhaustive Conformational Search

Objective: Identify all local minima, including rotamers of the isopropyl group and hydroxyl proton. Method: Monte Carlo Multiple Minimum (MCMM) with the OPLS4 or MMFF94 force field.

-

Causality: The isopropyl group has internal rotation (C-C bond). A simple geometry optimization might trap the structure in a local rotameric minimum.

-

Criteria: Save all conformers within a

window.

Step 2: Geometry Optimization (DFT)

Objective: Refine structures and obtain electronic energies.[1] Method: DFT using the B3LYP-D3(BJ) functional.[1]

-

Basis Set: 6-311+G(d,p) (Diffuse functions are critical for the lone pairs on Oxygen).[1]

-

Dispersion Correction (D3): Essential for capturing the weak London dispersion forces between the isopropyl methyls and the cyclohexane ring protons.

Step 3: Solvation Energy Correction (SMD)

Objective: Account for the solvent's influence on the Hydroxyl A-value. Method: SMD (Solvation Model based on Density).[1]

-

Solvent: Water (for biological relevance) or Chloroform (for NMR correlation).[1]

-

Insight: Polar solvents stabilize the exposed equatorial OH more than the sterically shielded axial OH, potentially reducing the energy gap slightly, though the steric dominance of the isopropyl group remains the primary factor.

Step 4: Frequency Calculation

Objective: Verify stationary points (zero imaginary frequencies) and calculate Gibbs Free Energy (

Visualization of Workflow

The following diagram illustrates the logical flow of the computational protocol, ensuring no local minima are missed.

Caption: Hierarchical computational workflow for determining the Boltzmann population of 1-isopropylcyclohexanol conformers.

Data Presentation & Analysis

The following table summarizes the expected theoretical outputs based on the methodology described.

Table 1: Predicted Thermodynamic Parameters (298 K)

| Parameter | Conformer A (Major) | Conformer B (Minor) | |

| Geometry | iPr-Equatorial / OH-Axial | iPr-Axial / OH-Equatorial | -- |

| Steric Driver | Minimal 1,3-diaxial strain | Severe 1,3-diaxial (iPr vs H) | -- |

| Relative Energy ( | |||

| Boltzmann Pop.[1] (298K) | -- | ||

| Dipole Moment | Lower (Vectors oppose) | Higher (Vectors align) | -- |

Structural Logic Diagram

To understand the stability, we visualize the competing forces.

Caption: Conformational equilibrium showing the strong thermodynamic preference for the equatorial isopropyl group.

Application in Drug Design

Understanding this conformational bias is crucial for bioisostere design:

-

Scaffold Rigidity: The high energy barrier to flip to Conformer B effectively locks the cyclohexane ring. If a drug pharmacophore requires the hydroxyl group to be axial (perpendicular to the ring plane), this scaffold is ideal.

-

Solubility Modulation: The axial hydroxyl group in Conformer A is more sterically crowded than an equatorial one.[1] This can subtly reduce hydration efficiency compared to an unhindered alcohol, potentially increasing

slightly more than predicted by group contribution methods.[1] -

Metabolic Stability: The axial orientation of the hydroxyl proton may hinder oxidation by certain CYP450 enzymes due to steric shielding by the ring hydrogens.

References

-

PubChem. 2-Isopropylcyclohexan-1-ol (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

-

Master Organic Chemistry. Substituted Cyclohexanes: Axial vs Equatorial. Available at: [Link]

-

Chemistry LibreTexts. Conformations of Disubstituted Cyclohexanes. Available at: [Link][1][3][4][5][6][7][8][9][10]

-

Winstein, S., & Holness, N. J. Neighboring Carbon and Hydrogen.[1] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis. Journal of the American Chemical Society. (Classic reference for A-values methodology).

Sources

- 1. 2-Isopropylcyclohexan-1-ol | C9H18O | CID 95331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fog.ccsf.edu [fog.ccsf.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Buy 4-Isopropylcyclohexanol | 4621-04-9 [smolecule.com]

- 5. 4-Isopropylcyclohexanol | C9H18O | CID 20739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Conformational Analysis | OpenOChem Learn [learn.openochem.org]

Advanced Structural Elucidation of Low-Melting Tertiary Alcohols: 1-(1-Methylethyl)cyclohexanol

Topic: Content Type: Technical Whitepaper & Methodological Guide Audience: Crystallographers, Structural Chemists, and Pharmaceutical Solid-State Scientists.

Executive Summary

The structural analysis of 1-(1-methylethyl)cyclohexanol (CAS: 3552-01-0), commonly known as 1-isopropylcyclohexanol, presents a quintessential challenge in small-molecule crystallography. With a melting point hovering near ambient temperature (~26°C), this tertiary alcohol exists at the thermodynamic boundary between a viscous liquid and a waxy solid.

This guide details the specific methodologies required to capture and solve the crystal structure of such "soft" solids. Unlike high-melting pharmaceutical salts, this molecule requires in situ cryo-crystallography or specific derivatization to immobilize its conformational dynamism. We explore the steric conflict between the bulky isopropyl group and the hydroxyl moiety, predicting a rigid equatorial-isopropyl / axial-hydroxyl conformation that dictates its packing behavior.

Chemical Context & Synthesis

Before structural analysis, high-purity material is required. Commercial samples often contain isomers (e.g., 2- or 4-isopropylcyclohexanol). The definitive synthesis utilizes a Grignard approach to ensure regiospecificity at the C1 position.

Synthesis Protocol (Grignard Addition)

-

Reagents: Cyclohexanone (anhydrous), Isopropylmagnesium chloride (2.0 M in THF).

-

Mechanism: Nucleophilic addition of the isopropyl carbanion to the ketone carbonyl.

Step-by-Step Workflow:

-

Inertion: Flame-dry a 3-neck flask under Argon.

-

Addition: Cool Isopropylmagnesium chloride (1.1 eq) to 0°C. Add Cyclohexanone dropwise.

-

Quench: Saturated NH₄Cl (aq). Critical: Acidic quench can cause elimination to 1-isopropylcyclohexene.

-

Purification: Fractional distillation (BP ~209°C) or silica chromatography (Hexane/EtOAc 9:1).

Conformational Analysis: The Steric Battle

The core structural interest in 1-(1-methylethyl)cyclohexanol lies in the competition for the equatorial position on the cyclohexane chair.

A-Value Competition

In monosubstituted cyclohexanes, substituents prefer the equatorial position to avoid 1,3-diaxial interactions.

-

Hydroxyl (-OH) A-value: ~0.87 kcal/mol

-

Isopropyl (-CH(CH₃)₂) A-value: ~2.15 kcal/mol

Thermodynamic Outcome: In the gem-disubstituted 1-isopropylcyclohexanol, the bulkier isopropyl group dominates the conformational landscape. It forces the cyclohexane ring to adopt a chair conformation where the isopropyl group is equatorial and the hydroxyl group is axial .

-

Implication for Crystallography: The axial hydroxyl group is sterically crowded. This prevents the formation of simple infinite hydrogen-bonded chains often seen in primary alcohols, instead favoring discrete dimers or cyclic tetramers (graph sets

or

Crystallization Strategy: Overcoming the "Melt"

Standard evaporation methods fail for this compound because it tends to form an oil or a glass at room temperature. We employ two distinct strategies:

Strategy A: In Situ Cryo-Crystallography (The Gold Standard)

This technique grows a single crystal directly on the diffractometer from a liquid droplet.

-

Mounting: A 0.3 mm Lindemann glass capillary is filled with liquid 1-isopropylcyclohexanol and sealed.

-

Nucleation: The capillary is mounted on the goniometer head. The cryostream is set to 260 K (just below MP).

-

Zone Melting: A micro-heater (or optical heating device) melts the sample except for a small seed at the tip.

-

Annealing: The temperature is slowly lowered (1 K/min) to drive the crystallization front down the capillary, yielding a single crystal cylinder.

Strategy B: Derivatization (The Robust Alternative)

If in situ growth fails, convert the alcohol to a crystalline ester.

-

Reagent: 3,5-Dinitrobenzoyl chloride.

-

Product: 1-isopropylcyclohexyl 3,5-dinitrobenzoate.

-

Benefit: The π-π stacking of the dinitrobenzoate rings raises the melting point (>80°C) and provides strong scattering centers for X-ray diffraction.

Experimental Workflow Visualization

The following diagram outlines the decision tree for obtaining the structure, distinguishing between the direct in situ path and the derivatization path.

Caption: Decision matrix for crystallizing low-melting tertiary alcohols. Method A preserves the native structure; Method B ensures lattice stability.

Data Analysis & Refinement Protocols

When solving the structure (likely Space Group

Handling Disorder

The isopropyl group is notorious for rotational disorder around the C1-C(isopropyl) bond.

-

Symptom: Elongated thermal ellipsoids on the terminal methyl carbons.

-

Fix: Use PART commands in SHELXL to model two discrete positions (e.g., A and B parts) with summed occupancy of 1.0. Apply EADP (Equal Anisotropic Displacement Parameters) constraints if the positions overlap significantly.

Hydrogen Bonding Analysis

The axial hydroxyl group creates a specific "point" of polarity in a largely hydrophobic shell.

-

Expectation: Look for cooperative hydrogen bond rings . Unlike primary alcohols that form infinite chains, the steric bulk of the isopropyl group often forces the formation of discrete tetramers.

-

Metric: Measure

distances. Typical values for sterically hindered alcohols are slightly longer (

Table: Predicted vs. Typical Crystallographic Parameters

Based on analogous tertiary cyclohexanols.

| Parameter | Native Compound (Method A) | 3,5-Dinitrobenzoate (Method B) |

| Formula | ||

| Physical State | Waxy Solid / Liquid | Crystalline Needle |

| Melting Point | ~26°C | >85°C |

| Space Group | ||

| Z (Molecules/Cell) | 4 | 4 |

| Density | ~0.98 g/cm³ | ~1.35 g/cm³ |

| Disorder Risk | High (Isopropyl rotation) | Low (Locked by packing) |

References

-

Synthesis of Tertiary Alcohols

-

In Situ Crystallization Techniques

- Boese, R., & Nussbaumer, M. (1994). In Situ Crystallization Techniques. In Correlation, Transformations, and Interactions in Organic Crystal Chemistry. IUCr Book Series.

-

Conformational Analysis of Cyclohexanes

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

-

Physical Properties

- NIST Chemistry WebBook, SRD 69. "Cyclohexanol, 4-(1-methylethyl)

Sources

An In-Depth Technical Guide to the Stability and Degradation Pathways of Cyclohexanol, 1-(1-methylethyl)

Introduction

Cyclohexanol, 1-(1-methylethyl), a tertiary alcohol with the chemical formula C9H18O, is a molecule of interest in various chemical and pharmaceutical sectors. Its saturated carbocyclic structure, substituted with a hydroxyl and an isopropyl group on the same carbon, imparts unique physicochemical properties that dictate its stability and reactivity. Understanding the degradation pathways of this compound is critical for ensuring product quality, safety, and efficacy in its applications, particularly in drug development where impurities and degradation products are under strict regulatory scrutiny.

This technical guide provides a comprehensive overview of the stability profile of Cyclohexanol, 1-(1-methylethyl), and explores its potential degradation pathways under various stress conditions, including oxidative, thermal, and microbial degradation. Drawing upon established principles of organic chemistry and data from structurally related compounds, this document offers insights into the likely degradation mechanisms and the resulting products. Furthermore, it outlines detailed experimental protocols for conducting forced degradation studies to empirically determine the stability of this molecule and to identify its degradation products, thereby establishing a robust stability-indicating analytical method.

Chemical and Physical Properties

A foundational understanding of the intrinsic properties of Cyclohexanol, 1-(1-methylethyl) is essential for predicting its stability.

| Property | Value | Source |

| Molecular Formula | C9H18O | |

| Molecular Weight | 142.24 g/mol | |

| CAS Number | 3552-01-0 | |

| Melting Point | 26 °C | |

| Boiling Point | 175-178 °C | |

| Appearance | Colorless liquid or solid | [1] |

Stability Profile of Cyclohexanol, 1-(1-methylethyl)

The stability of an active pharmaceutical ingredient (API) or a key starting material is a critical quality attribute. The tertiary alcohol nature of Cyclohexanol, 1-(1-methylethyl) plays a dominant role in its stability.

Resistance to Oxidation

Tertiary alcohols are generally resistant to oxidation under standard conditions. This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it, which is necessary for the typical oxidation mechanisms involving the formation of a carbonyl group.[2][3][4] Common oxidizing agents like potassium dichromate or potassium permanganate will not readily oxidize tertiary alcohols.[2][5]

However, under harsh oxidative conditions, such as in the presence of strong oxidizing agents or reactive oxygen species (ROS), degradation can occur, likely proceeding through radical mechanisms that may lead to C-C bond cleavage.

Susceptibility to Dehydration

Under acidic conditions, tertiary alcohols are prone to dehydration to form alkenes.[6] In the case of Cyclohexanol, 1-(1-methylethyl), acid-catalyzed dehydration is expected to yield primarily 1-isopropylcyclohexene, following Saytzeff's rule which favors the formation of the more substituted (and thus more stable) alkene.[7]

Predicted Degradation Pathways

Based on the chemical structure of Cyclohexanol, 1-(1-methylethyl) and knowledge of related compounds, several degradation pathways can be postulated under different stress conditions.

Acid-Catalyzed Dehydration

As mentioned, acidic conditions are likely to promote the elimination of a water molecule to form 1-isopropylcyclohexene. This E1 elimination reaction proceeds via a stable tertiary carbocation intermediate.

Caption: Predicted pathway for acid-catalyzed dehydration.

Oxidative Degradation

While resistant to mild oxidation, forced oxidative conditions (e.g., exposure to hydroxyl radicals) could initiate degradation. Drawing parallels with the oxidation of cyclohexanol, which yields cyclohexanone and ring-opened products like hexanedial, we can predict a more complex degradation profile for our tertiary alcohol.[8] The presence of the isopropyl group may lead to a variety of radical-initiated reactions.

Possible oxidative degradation products could include:

-

Ring-opened products: Resulting from the cleavage of the cyclohexyl ring.

-

Products of isopropyl group oxidation: Such as acetone or further oxidized species.

-

Hydroxylated derivatives: Where additional hydroxyl groups are introduced onto the ring or the isopropyl group.

Caption: Hypothetical oxidative degradation pathways.

Thermal Degradation

At elevated temperatures, the primary degradation pathway is likely to be initiated by the homolytic cleavage of C-C bonds. The thermal decomposition of cyclohexane, for instance, proceeds via C-C bond fission to form a diradical intermediate.[9] For Cyclohexanol, 1-(1-methylethyl), this could lead to the formation of various smaller, volatile fragments. Dehydration to 1-isopropylcyclohexene may also occur at high temperatures. The thermal degradation of isopropanol yields acetone and propene, suggesting that the isopropyl group may also be a site of thermal fragmentation.[10]

Caption: Potential thermal degradation pathways.

Microbial Degradation

The microbial degradation of cyclic alkanes and alcohols has been documented. For instance, Rhodococcus species can degrade cyclohexane via oxidation to cyclohexanol and then to cyclohexanone, followed by ring cleavage.[11][12] It is plausible that microorganisms possessing similar enzymatic machinery could transform Cyclohexanol, 1-(1-methylethyl). A likely initial step would be the enzymatic oxidation of the isopropyl group or hydroxylation of the cyclohexyl ring at a position other than C1, as the tertiary alcohol is resistant to direct oxidation. Subsequent enzymatic reactions could lead to ring cleavage and further metabolism.

Experimental Protocols for Forced Degradation Studies

To definitively identify the degradation pathways and products of Cyclohexanol, 1-(1-methylethyl), a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions more severe than those it would typically encounter during its shelf life.

Workflow for a Forced Degradation Study

Caption: A typical workflow for a forced degradation study.

Detailed Methodologies

1. Preparation of Stock Solution:

-

Accurately weigh and dissolve Cyclohexanol, 1-(1-methylethyl) in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

2. Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for a specified period (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.

3. Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Incubate the solution at 60°C for a specified period (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

4. Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

-

At various time points, withdraw samples and dilute with the mobile phase for analysis.

5. Thermal Degradation:

-

Place a known amount of the solid compound in a controlled temperature oven at 80°C for a specified period (e.g., 7 days).

-

At various time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.

6. Photolytic Degradation:

-

Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light.

-

Analyze the exposed and control samples.

Development of a Stability-Indicating Analytical Method

A crucial component of a forced degradation study is the development of a validated stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a mass spectrometer (MS).[13][14]

Example GC-MS Method Parameters (Hypothetical):

-

Column: A non-polar or medium-polar capillary column (e.g., DB-5ms or equivalent).

-

Oven Program: Start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 250°C) to ensure elution of all components.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split or splitless, depending on the concentration.

-

Mass Spectrometer: Operated in full scan mode to identify unknown degradation products and in selected ion monitoring (SIM) mode for quantification.

Data Presentation and Interpretation

The data from a forced degradation study should be presented clearly to facilitate interpretation.

Table of Degradation Results (Hypothetical):

| Stress Condition | Duration | % Degradation of Parent | Number of Degradation Products | Major Degradation Product (m/z) |

| 0.1 M HCl, 60°C | 24 h | 15% | 1 | 124 |

| 0.1 M NaOH, 60°C | 24 h | <1% | 0 | - |

| 3% H2O2, RT | 24 h | 8% | 3 | 140, 156, 86 |

| 80°C, solid | 7 days | 5% | 2 | 124, 96 |

| Photolytic | ICH Q1B | <1% | 0 | - |

The identification of degradation products is achieved by analyzing their mass spectra and comparing them with libraries or by elucidating their structures using techniques like high-resolution mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

While Cyclohexanol, 1-(1-methylethyl) is expected to be relatively stable under normal storage conditions due to its tertiary alcohol structure, it is susceptible to degradation under specific stress conditions. Acid-catalyzed dehydration and thermal degradation are likely to be significant pathways, leading to the formation of 1-isopropylcyclohexene and various fragmentation products. Although resistant to mild oxidation, forced oxidative conditions can lead to a complex mixture of degradation products. Microbial degradation, if it occurs, would likely involve initial enzymatic modification followed by ring cleavage.

The successful execution of a comprehensive forced degradation study, coupled with the development of a validated stability-indicating analytical method, is paramount for a complete understanding of the stability of Cyclohexanol, 1-(1-methylethyl). The insights gained from such studies are invaluable for ensuring the quality, safety, and regulatory compliance of products containing this molecule.

References

-

Shaalaa.com. The major product of acid catalysed dehydration of 1-methylcyclohexanol is ______. Available at: [Link].

-

Chang, H.-T., et al. (2021). Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin. Molecules, 26(2), 409. Available at: [Link].

-

Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Thermal decomposition of isopropanol. Available at: [Link].

-

Bukowska, B., et al. (2022). Products of Bisphenol A Degradation Induce Cytotoxicity in Human Erythrocytes (In Vitro). International Journal of Molecular Sciences, 23(25), 1640. Available at: [Link].

-

Shao, K., et al. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. Physical Chemistry Chemical Physics, 23(15), 9293-9302. Available at: [Link].

-

Dehydration of Cyclohexanol Lab Experiment. (2021). YouTube. Available at: [Link].

-

Sadowska, B., et al. (2020). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Catalysis Science & Technology, 10(21), 7116-7128. Available at: [Link].

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 135-151. Available at: [Link].

-

Journal of the Chemical Society, Perkin Transactions 1. Ring-opening reactions of an epoxycyclopentene. Available at: [Link].

-

Study Mind. Alcohol oxidation (A-Level Chemistry). Available at: [Link].

-

Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. Available at: [Link].

-

PubMed. Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. Available at: [Link].

-

YouTube. Mass Spectroscopy: Alcohol Fragmentation Patterns. Available at: [Link].

-

ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available at: [Link].

-

Chemistry LibreTexts. The Oxidation of Alcohols. Available at: [Link].

-

Semantic Scholar. The hydroxyl radical reaction rate constant and products of cyclohexanol. Available at: [Link].

-

Synth. Chem. Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available at: [Link].

-

ResearchGate. Novel biodegradation pathways of cyclohexane by Rhodococcus sp EC1. Available at: [Link].

-

ResearchGate. Dehydration of isopropyl alcohol used as an indicator of the type and strength of catalyst acid centres. Available at: [Link].

-

National Center for Biotechnology Information. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. Available at: [Link].

-

ResearchGate. Novel degradation products identified through liquid chromatography–tandem mass spectrometry. Molecules. Available at: [Link].

-

Master Organic Chemistry. Alcohol Oxidation: "Strong" & "Weak" Oxidants. Available at: [Link].

-

ResearchGate. Ring Opening Reactions of Epoxides. A Review. Available at: [Link].

-

Journal of Pharmaceutical Negative Results. A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Available at: [Link].

-

YouTube. Mass Spectroscopy: Alcohol Fragmentation Patterns. Available at: [Link].

-

IsoLife BV. Detailed chemical structure analysis by NMR. Available at: [Link].

-

SciSpace. Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Available at: [Link].

-

Pearson+. The acid-catalyzed dehydration we learned in this chapter is reversible, as shown below. Available at: [Link].

-

The Royal Society of Chemistry. Supporting Information for: Mechanistic Analysis of Ammonium Cation Degradation for Anion Exchange Membrane Fuel Cells. Available at: [Link].

-

YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Available at: [Link].

-

PubMed. Determination of Thermal Decomposition Products Generated from E-Cigarettes. Available at: [Link].

-

National Center for Biotechnology Information. Oxidative Stress: Harms and Benefits for Human Health. Available at: [Link].

-

ResearchGate. Microbial Metabolism of Alicyclic Hydrocarbons: Cyclohexane Catabolism by a Pure Strain of Pseudomonas sp. Available at: [Link].

-

YouTube. UCF CHM2210 Chapter7.22 - Acid-Catalyzed Dehydration (E1) Mechanism, Rearrangement. Available at: [Link].

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. Available at: [Link].

-

National Center for Biotechnology Information. Not just a gut feeling: a deep exploration of functional bacterial metabolites that can modulate host health. Available at: [Link].

-

ResearchGate. Products Formed During Thermo-oxidative Degradation of Phytosterols. Available at: [Link].

-

Save My Exams. Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. Available at: [Link].

-

National Center for Biotechnology Information. Screening study of hydroxytyrosol metabolites from in vitro fecal fermentation and their interaction with intestinal barrier repair receptor AhR. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. echa.europa.eu [echa.europa.eu]

- 3. Solar photochemical oxidation of alcohols using catalytic hydroquinone and copper nanoparticles under oxygen: oxidative cleavage of lignin models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Microbial transformation of widely used pharmaceutical and personal care product compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. forced degradation products: Topics by Science.gov [science.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid [mdpi.com]

Methodological & Application

Application Note: Strategic Derivatization of Sterically Hindered Tertiary Alcohols

Executive Summary

1-Isopropylcyclohexanol (CAS 3552-01-0) presents a classic challenge in organic synthesis: it is a sterically hindered tertiary alcohol.[1] The adjacent isopropyl group at the C1 position creates significant bulk, making standard nucleophilic substitutions (

However, this "liability" of a labile tertiary hydroxyl group is also a strategic asset. The compound serves as an excellent precursor for stable tertiary carbocations, enabling access to sterically congested scaffolds found in fragrance ingredients and pharmaceutical intermediates. This guide details three high-value transformation protocols: Dehydration , Ritter Amidation , and Friedel-Crafts Alkylation .[1]

Part 1: Chemical Profile & Reactivity Logic[1]

The Substrate: 1-Isopropylcyclohexanol[2]

-

Structure: A cyclohexane ring with a hydroxyl group and an isopropyl group at the C1 position.

-